![molecular formula C24H24N2O2 B2687817 N-[4-(morpholin-4-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2687817.png)
N-[4-(morpholin-4-yl)phenyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(morpholin-4-yl)phenyl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C24H24N2O2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[4-(morpholin-4-yl)phenyl]-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H26N2O2. The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug design. The presence of two phenyl groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.
Research indicates that this compound exhibits several mechanisms of action:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit cell growth in human cancer cells such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) with IC50 values indicating potent activity in the nanomolar range .
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest at the G2/M phase, disrupting normal cell division processes. This effect is crucial for its potential use as an anticancer agent .
- Cytoskeletal Disruption : It has been observed that this compound interacts with β-tubulin, leading to cytoskeletal disruption. This interaction is similar to that of known chemotherapeutic agents that target microtubules .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
HT-29 | 50 | Cell cycle arrest at G2/M phase |
M21 | 75 | Cytoskeletal disruption |
MCF7 | 60 | Antiproliferative |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the proliferation of cancer cells while exhibiting low toxicity towards normal cells. This selectivity makes it a candidate for further development as an anticancer therapeutic .
- In Vivo Models : Chick chorioallantoic membrane (CAM) assays demonstrated that this compound significantly blocks angiogenesis and tumor growth, comparable to established agents like combretastatin A-4. These findings suggest that the compound may also have antiangiogenic properties .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been conducted to establish relationships between the chemical structure of this compound and its biological activity. These studies help in optimizing the chemical structure for enhanced efficacy and reduced side effects .
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-21-11-13-22(14-12-21)26-15-17-28-18-16-26/h1-14,23H,15-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANMBMGJARAEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。